molecular formula C22H26N2O3 B1468229 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 1252655-88-1

4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid

Cat. No.: B1468229
CAS No.: 1252655-88-1
M. Wt: 366.5 g/mol
InChI Key: PTAMSLYHEHTWRZ-UHFFFAOYSA-N
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Description

4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Enzyme Involvement

Research on the metabolic pathway of novel antidepressants has identified the role of Cytochrome P450 enzymes in the oxidation of compounds similar to 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid. These studies reveal the enzymes responsible for the metabolic transformations, providing insights into the drug metabolism and potential interactions (Hvenegaard et al., 2012).

Crystal Structure and Synthesis

The crystal structure of similar compounds has been studied to understand their molecular conformation, which is crucial for their pharmacological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) shows the conformation of its molecules in the asymmetric unit, providing a basis for understanding the interactions at the molecular level (Faizi et al., 2016).

Antimicrobial and Antiproliferative Properties

Studies have explored the synthesis of new derivatives with potential antimicrobial and antiproliferative properties. These research efforts aim to develop compounds that can serve as therapeutic agents for various diseases, including cancer. For example, benzochromene derivatives have shown potent cytotoxic activity against cancer cells, highlighting the therapeutic potential of these compounds in oncology (Ahagh et al., 2019).

Angiolytic Role in Tumoral Development

Research into the angiolytic role of piperazine-benzothiazole analogues on neovascularization, a key parameter in tumoral development, has provided insights into the potential use of these compounds in cancer treatment. The inhibition of angiogenesis represents a significant strategy in limiting tumor growth and metastasis (Al‐Ghorbani et al., 2016).

Mechanism of Action of HIV Entry Inhibitors

The mechanism of action of certain compounds as potent noncompetitive allosteric antagonists of the CCR5 receptor, with potent antiviral effects for HIV-1, has been investigated. This research offers valuable knowledge for the development of new therapeutic strategies against HIV, demonstrating the diverse applications of these compounds in virology (Watson et al., 2005).

Properties

IUPAC Name

4-[4-(2-tert-butylphenyl)piperazine-1-carbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-22(2,3)18-6-4-5-7-19(18)23-12-14-24(15-13-23)20(25)16-8-10-17(11-9-16)21(26)27/h4-11H,12-15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAMSLYHEHTWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 1 (2 tert-butylphenyl)piperazine dihydrochloride (29 mg, 0.1 mmol) and triethylamine (0.021 mL, 0.3 mmol) in THF (1.0 mL) was added terephthalic acid monomethyl ester chloride (59 mg, 0.3 mmol) at room temperature. After stirring for 2 h at room temperature, saturated sodium hydrogen carbonate solution (1.5 mL) was added to the mixture, and the mixture was extracted with ethyl acetate (2 mL). The organic layer was separated by phase separation filter kit and the filtrate was evaporated in vacuo. The resulting residue was dissolved in DMSO (1 mL) and the solution was purified by preparative HPLC. The eluted fraction was evaporated by air blowing at 60° C. to give a methyl ester of title compound. The obtained ester was dissolved in MeOH (0.5 mL) and THF (0.5 mL), and 1 M NaOH (0.5 mL) was added to the mixture. After stirring for 2 h at 60 deg C., the mixture was neutralized with 1 M hydrochloric acid solution, extracted with ethyl acetate. The organic layer was separated by phase separation filter kit and the filtrate was evaporated under reduced pressure to give a title compound (17.1 mg, 47%). LC/MS (ESI+) m/z 367 [M+H], purity 100%.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
0.021 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
terephthalic acid monomethyl ester chloride
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}benzoate obtained in Example 33 (608 mg), 1 M sodium hydroxide solution (5 mL), methanol (20 mL), and tetrahydrofuran (5 mL) was stirred at 50° C. for 4 h. 1 M hydrochloric acid solution was added to the reaction solution, and the solvent was evaporated under reduced pressure to afford crystals. Crystals were washed with water, diethyl ether and dried under reduced pressure to provide the title compound (580 mg, 99%) as colorless crystals.
Name
methyl 4-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}benzoate
Quantity
608 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid

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